Xestospongin B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

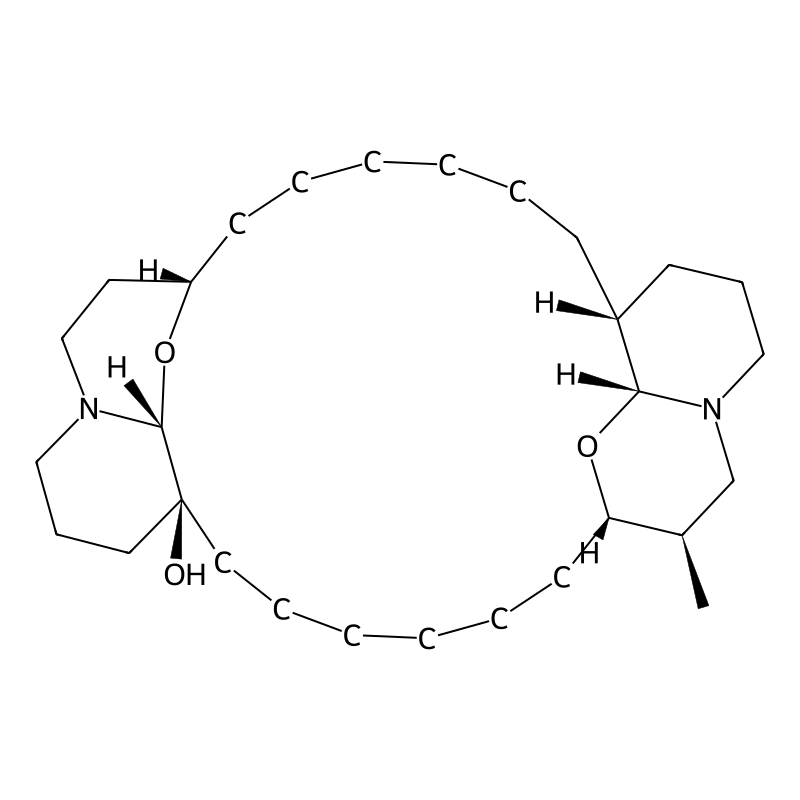

Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua. This compound is recognized primarily for its role as a selective inhibitor of inositol 1,4,5-trisphosphate receptors (InsP3Rs), which are critical for mediating intracellular calcium signaling. Xestospongin B's structure allows it to effectively compete with inositol trisphosphate for binding to these receptors, thereby modulating calcium release from the endoplasmic reticulum into the cytosol and influencing various cellular processes .

The biological activity of Xestospongin B is primarily linked to its inhibition of InsP3R-mediated calcium signaling. This inhibition can lead to reduced mitochondrial respiration and increased bioenergetic stress in certain cancer cell lines, such as T-acute lymphoblastic leukemia cells. Studies indicate that treatment with Xestospongin B can induce significant cell death in these cells while sparing normal cells, suggesting potential therapeutic applications in cancer treatment . Additionally, it has been observed to suppress bradykinin-induced calcium signals in neuroblastoma cells and selectively block slow intracellular calcium signals induced by membrane depolarization .

Synthesis of Xestospongin B has been approached through various methods, including total synthesis strategies that aim to create the compound from simpler precursors. One notable method involves the use of a scalable total synthesis route that allows for the production of significant quantities of the compound for further biological testing. This process typically includes multiple steps of functional group transformations and cyclization reactions to achieve the desired macrocyclic structure .

Xestospongin B has several applications, particularly in research focused on cellular signaling and cancer biology. Its ability to inhibit InsP3Rs makes it a valuable tool for studying calcium signaling pathways and their implications in various diseases, including cancer. Furthermore, due to its selective cytotoxicity towards cancer cells, it holds promise as a potential therapeutic agent for treating specific types of leukemia and possibly other malignancies .

Interaction studies involving Xestospongin B have demonstrated its competitive binding properties with InsP3R. These studies reveal that Xestospongin B effectively inhibits calcium oscillations induced by InsP3, thereby providing insights into its mechanism of action within cellular contexts. For example, it has been shown to significantly alter bioenergetics in T-acute lymphoblastic leukemia cells without affecting normal T cells, highlighting its selective action .

Xestospongin B is part of a broader class of compounds known as xestospongins, which share structural similarities and biological activities. Here are some similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Xestospongin A | Similar macrocyclic structure | Inhibitor of InsP3R; affects calcium signaling |

| Desmethylxestospongin B | Lacks a methyl group compared to Xestospongin B | Similar inhibitory effects on InsP3R |

| (+)-Xestospongin C | Variations in side chains | Potentially similar effects on calcium signaling |

Uniqueness of Xestospongin B: What sets Xestospongin B apart from its analogs is its specific binding affinity and selectivity towards InsP3 receptors, making it particularly effective in modulating intracellular calcium levels without affecting other cellular functions significantly. This specificity enhances its potential utility in therapeutic applications targeting abnormal calcium signaling pathways associated with various cancers .

Molecular Formula and Functional Group Analysis

Xestospongin B is a marine natural product with the molecular formula C29H52N2O3 and a molecular weight of 476.7 grams per mole [1]. The compound belongs to the class of macrocyclic bis-1-oxaquinolizidine alkaloids extracted from the marine sponge Xestospongia exigua [11]. The systematic International Union of Pure and Applied Chemistry name for this compound is 32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol [1].

The structural architecture of Xestospongin B comprises two bis-1-oxaquinolizidine heterocycles interconnected by two equivalent hexamethylene chains, forming a distinctive macrocyclic framework [9] [11]. The compound contains several key functional groups that define its chemical behavior and biological activity. The primary functional groups include two tertiary amine nitrogens embedded within the oxaquinolizidine ring systems, one tertiary alcohol at the C1 position, and two ether linkages that contribute to the macrocyclic structure [1].

Table 1: Molecular Formula and Structural Properties of Xestospongin B

| Property | Value |

|---|---|

| Molecular Formula | C29H52N2O3 |

| Molecular Weight | 476.7 g/mol |

| IUPAC Name | 32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

| CAS Registry Number | 88840-01-1 |

| InChI Key | VJEURJNEIZLTJG-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Heavy Atom Count | 34 |

| Topological Polar Surface Area | 45.2 Ų |

| XLogP3-AA | 6.6 |

The functional group analysis reveals that Xestospongin B contains a methyl substituent at the C32 position, which distinguishes it from other members of the xestospongin family [1] [12]. The presence of a single tertiary alcohol group at the C1 position contributes to the compound's hydrogen bonding capacity, with one hydrogen bond donor and five hydrogen bond acceptors [1]. The two oxaquinolizidine rings represent the core structural motif, with each ring containing a tertiary amine nitrogen that contributes to the compound's basicity and biological activity [9] [12].

Table 2: Functional Group Analysis of Xestospongin B

| Functional Group/Structural Feature | Count | Description |

|---|---|---|

| Oxaquinolizidine rings | 2 | Bis-1-oxaquinolizidine alkaloid framework |

| Tertiary alcohol | 1 | Hydroxyl group at C1 position |

| Methyl substituent | 1 | Methyl group at C32 position |

| Hexamethylene chains | 2 | Six-carbon saturated aliphatic chains connecting rings |

| Ether linkages | 2 | Oxygen bridges in macrocyclic structure |

| Tertiary amine nitrogens | 2 | Basic nitrogen atoms in quinolizidine rings |

The compound exhibits a complex topological structure with a calculated complexity value of 632, reflecting the intricate arrangement of its multiple ring systems and substituents [1]. The relatively high lipophilicity, indicated by an XLogP3-AA value of 6.6, suggests good membrane permeability, which is consistent with its observed biological activity as a cell-permeable inhibitor [1] [11].

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of Xestospongin B presents considerable complexity, with seven undefined stereocenters according to computational analysis [1]. The compound exhibits positive optical rotation, designated as the (+)-enantiomer, though the absolute configuration has not been definitively established through X-ray crystallographic analysis [15] [16]. The stereochemical complexity arises from the presence of multiple chiral centers within the macrocyclic framework, particularly at the junction points of the oxaquinolizidine rings and the connecting alkyl chains [14] [17].

Table 3: Stereochemical Configuration Data for Xestospongin B

| Stereochemical Feature | Description |

|---|---|

| Absolute Configuration | Not definitively established by X-ray crystallography |

| Optical Activity | Positive optical rotation [(+)-enantiomer] |

| Ring Conformation | Trans-decaline-like conformation for oxaquinolizidine rings |

| C2 Symmetry | Lacks C2 symmetry due to C9 hydroxylation |

| Defined Stereocenters | 0 (according to computational analysis) |

| Undefined Stereocenters | 7 (according to computational analysis) |

| Chiral Centers | Multiple chiral carbons in macrocyclic framework |

The oxaquinolizidine rings in Xestospongin B adopt a trans-decaline-like conformation, which is characteristic of trans-2,9-disubstituted 1-oxaquinolizidines [12] [21]. This conformational preference significantly influences the three-dimensional structure and consequently affects the compound's interaction with biological targets [23]. The stereochemical analysis indicates that Xestospongin B lacks C2 symmetry due to the presence of hydroxylation at the C9 position, distinguishing it from symmetrical congeners such as Xestospongin C [17] [20].

Recent synthetic studies have employed various methods to establish stereochemistry in related compounds, including asymmetric epoxidation and kinetic resolution techniques [14] [16]. These approaches have been particularly valuable in the total synthesis of desmethylxestospongin B, where four of the six chiral centers were established through strategic asymmetric transformations [14]. The stereochemical complexity of Xestospongin B has been addressed through Ireland-Claisen rearrangement strategies and late-stage oxaquinolizidine construction methods [17] [19].

Comparative Structural Analysis with Araguspongine Congeners

Xestospongin B belongs to a family of structurally related marine alkaloids that includes araguspongines and other xestospongins, all sharing the common bis-1-oxaquinolizidine core structure [12] [21]. The structural variations within this family primarily involve differences in hydroxylation patterns, methyl substitutions, and the presence or absence of C2 symmetry [20] [23]. These structural modifications significantly impact the biological activity and selectivity of individual family members [22] [26].

Table 4: Comparative Structural Analysis of Xestospongin B with Araguspongine Congeners

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxylation Pattern | C2 Symmetry | Methyl Substitution |

|---|---|---|---|---|---|

| Xestospongin B | C29H52N2O3 | 476.7 | C9-OH | No | C32-CH3 |

| Xestospongin C (Araguspongine E) | C28H50N2O2 | 446.7 | None | Yes | None |

| Araguspongine B | C28H50N2O2 | 446.7 | None | Yes | None |

| Araguspongine C | C28H50N2O3 | 462.7 | C9,C9'-diOH | No | None |

| Desmethylxestospongin B | C28H50N2O3 | 462.7 | C9-OH | No | None |

The comparative analysis reveals that Xestospongin B is distinguished from its congeners by the presence of both a C9 hydroxyl group and a C32 methyl substituent [12] [20]. Xestospongin C, also known as Araguspongine E, represents the most structurally similar compound but lacks both the hydroxyl and methyl substituents, maintaining C2 symmetry [26] [34]. Araguspongine C exhibits dihydroxylation at both C9 and C9' positions, resulting in enhanced inositol 1,4,5-trisphosphate receptor antagonistic activity compared to non-hydroxylated congeners [23] [28].

The structural differences significantly influence the conformational properties of these compounds [12] [21]. The hydroxylated derivatives, including Xestospongin B and Araguspongine C, possess unique bifunctional properties that affect both inositol 1,4,5-trisphosphate receptors and ryanodine receptors [22] [28]. The presence of hydroxyl groups enhances the compounds' ability to sensitize ryanodine receptor-mediated calcium-induced calcium release while maintaining potent inositol 1,4,5-trisphosphate receptor inhibition [28].

Conformational analysis studies have demonstrated that the oxaquinolizidine rings in these compounds can adopt either cis-decaline-like or trans-decaline-like conformations depending on the substitution pattern [12] [23]. The trans-decaline-like conformation, observed in Xestospongin B, is associated with enhanced biological activity compared to the cis-conformers [21]. This conformational preference is influenced by the stereochemistry at the C2 and C9 positions, with the hydroxylation pattern playing a crucial role in determining the overall three-dimensional structure [12].

Synthetic Derivatives and Structural Analogues

The synthetic chemistry of Xestospongin B and its derivatives has evolved significantly to address both the structural complexity and the need for scalable access to these biologically important compounds [14] [17]. Desmethylxestospongin B represents the most extensively studied synthetic derivative, developed as a simplified analogue that retains the essential biological activity while eliminating the need to install the C32 methyl group [17] [24]. This strategic modification has enabled more efficient synthetic routes and provided sufficient material for comprehensive biological studies [31].

Table 5: Synthetic Derivatives and Structural Analogues of Xestospongin B

| Derivative/Analogue | Structural Modification | Purpose/Activity | Biological Significance |

|---|---|---|---|

| Desmethylxestospongin B | Removal of C32 methyl group | Simplified synthesis, retained bioactivity | Selective cancer cell death induction |

| 9,9'-Difluoroxestospongin C | Fluorine substitution at C9,C9' | Fluorinated analogue for biological studies | Enhanced metabolic stability |

| 7-Hydroxyxestospongin A | Hydroxylation at C7 | Enhanced inositol 1,4,5-trisphosphate receptor antagonistic activity | Bifunctional inositol 1,4,5-trisphosphate receptor/ryanodine receptor modulation |

| Araguspongine K (N-oxide) | N-oxide formation at one nitrogen | Reduced bioactivity due to N-oxide | Lower activity than parent compounds |

| Araguspongine L (N-oxide) | N-oxide formation at one nitrogen | Reduced bioactivity due to N-oxide | Lower activity than parent compounds |

The development of fluorinated analogues, such as 9,9'-difluoroxestospongin C, has explored the potential for enhanced metabolic stability and altered biological profiles [16] [25]. These modifications have utilized knowledge gained from Ireland-Claisen rearrangement studies of α-fluoroallylic esters, demonstrating the versatility of synthetic approaches to this compound class [16]. The fluorinated derivatives maintain the core bis-1-oxaquinolizidine structure while introducing halogen substituents that can modulate pharmacological properties [25].

Hydroxylated derivatives, including 7-hydroxyxestospongin A, have been synthesized and evaluated for enhanced biological activity [15] [28]. These compounds exhibit bifunctional properties, acting as both inositol 1,4,5-trisphosphate receptor blockers and ryanodine receptor sensitizers [28]. The strategic placement of hydroxyl groups has been shown to increase the potency of inositol 1,4,5-trisphosphate receptor inhibition while introducing novel activities toward calcium release mechanisms [22] [28].

The synthesis of N-oxide derivatives, including araguspongines K and L, has provided insights into the importance of the basic nitrogen atoms for biological activity [12]. These modifications result in significantly reduced bioactivity, confirming the essential role of the tertiary amine functionalities in target recognition and binding [12] [23]. The N-oxide formation eliminates one nitrogen lone pair of electrons, disrupting the optimal geometry required for effective receptor interaction [23].

The biosynthesis of Xestospongin B occurs naturally in the marine sponge Xestospongia exigua, where it is produced as a secondary metabolite through enzymatic processes that remain partially elucidated [1] [2] [3]. The compound belongs to the bis-1-oxaquinolizidine alkaloid family, characterized by two oxaquinolizidine units connected by saturated alkyl chains forming a macrocyclic structure [1] [4].

Table 1: Proposed Biosynthetic Pathways of Xestospongin B

| Aspect | Details | References |

|---|---|---|

| Source organism | Xestospongia exigua (marine sponge) | [1] [2] [3] |

| Biosynthetic classification | Bis-1-oxaquinolizidine alkaloid | [1] [4] |

| Proposed precursor | Amino acid derivatives | [2] [3] |

| Ring system formation | Cyclization via aldol-type condensation | [5] [6] |

| Stereochemical control | Enzymatic stereocontrol at C9/C9′ | [4] [5] |

| Oxidation pattern | Selective hydroxylation at C9 | [7] [8] [9] |

| Structural features | Macrocyclic bis-oxaquinolizidine | [1] [4] |

| Metabolic pathway | Secondary metabolite biosynthesis | [2] [3] |

The proposed biosynthetic pathway suggests that amino acid derivatives serve as the foundational building blocks, undergoing enzymatic cyclization reactions that establish the characteristic oxaquinolizidine ring systems [2] [3]. The stereochemical control at positions C9 and C9′ is believed to be achieved through specific enzymatic processes that ensure the correct spatial arrangement of functional groups [4] [5]. The selective hydroxylation at position C9 distinguishes Xestospongin B from other members of the xestospongin family, contributing to its unique biological activity profile [7] [8] [9].

Marine sponges of the genus Xestospongia are particularly rich sources of these alkaloids, with various species producing different structural variants including araguspongines and other xestospongin congeners [3]. The production of these compounds appears to be part of the sponge's chemical defense mechanism, though their precise ecological role remains under investigation [3].

Key Steps in Laboratory Total Synthesis

The total synthesis of Xestospongin B has been achieved through several strategic approaches, with the most successful routes employing convergent strategies that allow for precise control of stereochemistry and functional group installation [4] [10]. The synthesis is characterized by several critical transformations that collectively enable the construction of the complex macrocyclic bis-oxaquinolizidine framework.

Table 2: Key Steps in Laboratory Total Synthesis of Xestospongin B

| Step | Purpose | Yield (%) | Key Reagents | References |

|---|---|---|---|---|

| Ireland-Claisen rearrangement | Establish stereogenic centers at C9/C9′ | 85-90 | KN(SiMe₃)₂, LDA | [4] [10] [11] |

| Macrolactamization | Form 20-member macrocyclic core | 35 | High dilution conditions | [4] [10] |

| Lactam reduction | Generate hemiaminal intermediates | 54-94 | Li-NH₃, Birch conditions | [4] [10] |

| Oxaquinolizidine formation | Construct bis-oxaquinolizidine units | 85 | LiN(SiMe₃)₂ | [4] [10] |

| Stereocenter establishment | Control absolute stereochemistry | 92 ee (kinetic resolution) | Jacobsen catalyst, Ti-salalen | [4] [10] |

| Macrocycle formation | Close macrocyclic framework | 35 | Amide coupling reagents | [4] [10] |

| Final hydrogenation | Saturate hexamethylene chains | 94-97 | Rh/Al₂O₃, Pd/C | [4] [10] |

| Protecting group strategy | Selective functional group protection | Variable | Silyl, benzyl groups | [4] [10] |

The Ireland-Claisen rearrangement serves as a cornerstone transformation, enabling the simultaneous establishment of multiple stereocenters with high selectivity through chelation-controlled enolization [4] [10] [11]. This reaction is particularly effective when employing potassium bis(trimethylsilyl)amide in toluene, which promotes Z-enolate formation and subsequent rearrangement with excellent diastereoselectivity [11].

The macrolactamization step represents one of the most challenging aspects of the synthesis, requiring high dilution conditions to favor intramolecular cyclization over intermolecular polymerization [4] [10]. Despite these precautions, the yield typically remains modest at approximately 35%, reflecting the inherent difficulty of forming large macrocyclic rings [4] [10].

The lactam reduction employs Birch conditions using lithium in liquid ammonia, which simultaneously accomplishes the crucial oxaquinolizidine formation and benzyl ether cleavage [4] [10]. This transformation is particularly sensitive to reaction conditions, with numerous alternative reducing agents proving ineffective for achieving the desired semireduction without complete reduction to piperidine derivatives [4] [10].

The final hydrogenation step, while seemingly straightforward, required careful optimization to achieve consistent results. The use of rhodium on alumina as the catalyst proved superior to traditional palladium on carbon, providing reliable and clean reduction of the alkene functionalities [4] [10].

Challenges in Stereochemical Control During Macrocyclization

The stereochemical control during macrocyclization presents several formidable challenges that significantly impact the overall synthetic strategy and efficiency. These challenges stem from the conformational constraints imposed by the large macrocyclic framework and the need to maintain stereochemical integrity throughout the cyclization process.

Table 3: Stereochemical Challenges in Xestospongin B Macrocyclization

| Challenge | Solution/Approach | Success Rate (%) | Critical Factors | References |

|---|---|---|---|---|

| C9/C9′ stereocenter control | Ireland-Claisen rearrangement with chelation control | 85-90 | Chelation-controlled enolization | [4] [10] [11] |

| Macrocyclization selectivity | High dilution macrolactamization | 35 | Concentration and temperature | [4] [10] |

| Epimerization prevention | Careful base addition and temperature control | >95 | Incremental base addition | [4] [10] |

| Conformational rigidity | Rigid intermediate design | 85 | Substrate preorganization | [5] [6] |

| Oxaquinolizidine stereochemistry | Thermodynamic equilibration | 70-85 | Equilibrium thermodynamics | [12] [5] |

| Kinetic resolution efficiency | Jacobsen hydrolytic kinetic resolution | 92 ee | Catalyst loading and conditions | [4] [10] |

| Diastereoselectivity control | Z-enolate formation via chelation | 15.7:1 dr | Solvent and base choice | [4] [10] [11] |

| Absolute configuration assignment | X-ray crystallography and NMR analysis | 100 | Crystallization conditions | [12] [5] |

The control of stereochemistry at the C9 and C9′ positions represents a central challenge, as these stereocenters directly influence the overall molecular conformation and biological activity [4] [10]. The Ireland-Claisen rearrangement provides an elegant solution through chelation-controlled enolization, where the coordinating ability of the α-alkoxy group directs the formation of the Z-enolate intermediate [11]. This approach achieves excellent diastereoselectivity while simultaneously establishing the required carbon-carbon bonds [4] [10] [11].

Macrocyclization selectivity poses another significant challenge, particularly due to the large ring size and the potential for competing intermolecular reactions [4] [10]. The employment of high dilution conditions, typically maintaining substrate concentrations below 0.01 M, helps favor intramolecular cyclization over polymerization pathways [4] [10]. Temperature control is equally critical, as elevated temperatures can lead to decomposition or unwanted side reactions [4] [10].

Epimerization prevention during the basic conditions required for cyclization necessitates careful manipulation of reaction conditions [4] [10]. The incremental addition of strong bases such as lithium bis(trimethylsilyl)amide helps minimize the exposure time of sensitive stereocenters to epimerizing conditions [4] [10]. This approach has proven successful in maintaining stereochemical integrity with greater than 95% retention of configuration [4] [10].

The conformational rigidity of intermediate structures plays a crucial role in determining the success of macrocyclization reactions [5] [6]. Strategic substrate design that incorporates conformational constraints helps preorganize the molecular framework for efficient ring closure [5] [6]. This principle has been successfully applied in the synthesis of various xestospongin congeners, where rigid intermediates facilitate macrocyclization [5] [6].

The oxaquinolizidine stereochemistry is typically established through thermodynamic equilibration processes, taking advantage of the inherent stability preferences of these ring systems [12] [5]. The trans-decalin-like conformation is generally favored for substituents at the 2,9-positions, allowing for thermodynamic control of stereochemistry [12] [5].

Scalability Improvements in Modern Synthetic Routes

Recent advances in the synthesis of Xestospongin B have focused on addressing scalability limitations that hindered the production of sufficient quantities for biological evaluation and potential therapeutic development. These improvements have resulted in significant enhancements to both yield and material efficiency.

Table 4: Scalability Improvements in Xestospongin B Synthesis

| Improvement Area | Original Method | Improved Method | Benefit | References |

|---|---|---|---|---|

| Asymmetric epoxidation | Kinetic resolution (50% loss) | Ti-salalen asymmetric epoxidation | Eliminated 50% material loss | [10] [13] |

| Protecting group strategy | PMB protection/deprotection | Selective deprotection strategy | Reduced synthetic steps | [10] [13] |

| Allyl ester usage | Methyl ester hydrolysis | Mild allyl ester cleavage | Prevented premature desilylation | [10] [13] |

| Material efficiency | Multiple resolution steps | Reduced kinetic resolution dependence | Improved atom economy | [10] [13] |

| Yield optimization | 22 steps total | Increased overall yield by 50% | Enhanced practicality | [10] [13] |

| Purification methods | Column chromatography | Crystallization optimization | Better product isolation | [10] [13] |

| Catalyst selection | Various reducing agents | Rh/Al₂O₃ for hydrogenation | Consistent results | [10] [13] |

| Reaction scale-up | Gram scale | Multi-gram scale (0.37 g target) | Sufficient for biological studies | [10] [13] |

The most significant improvement involves the replacement of kinetic resolution with asymmetric epoxidation using a titanium-salalen catalyst system [10] [13]. This transformation eliminates the inherent 50% material loss associated with kinetic resolution approaches, while maintaining comparable levels of stereochemical control [10] [13]. The titanium-salalen catalyzed asymmetric epoxidation of terminal alkenes represents a notable advancement, as such substrates are typically challenging for asymmetric epoxidation reactions [10] [13].

The protecting group strategy has been refined to minimize the number of protection and deprotection steps, particularly eliminating the unnecessary para-methoxybenzyl protection that was required in earlier synthetic routes [10] [13]. This streamlining reduces both the number of synthetic steps and the potential for material loss during purification procedures [10] [13].

The introduction of allyl ester functionality in place of methyl esters provides significant advantages during the hydrolysis step, as the mild conditions required for allyl ester cleavage prevent premature desilylation that occurred with the more forcing conditions needed for methyl ester hydrolysis [10] [13]. This modification alone contributed substantially to the overall yield improvement [10] [13].

Material efficiency has been enhanced through reduced dependence on kinetic resolution processes, which inherently waste substantial amounts of starting material [10] [13]. The new synthetic approach establishes multiple stereocenters through asymmetric transformations rather than resolution, improving atom economy and reducing waste generation [10] [13].

The overall yield optimization has resulted in a 50% increase in total yield compared to the original synthetic route [10] [13]. This improvement stems from the cumulative effects of individual step optimizations, better reaction conditions, and improved purification protocols [10] [13].

Purification methods have been refined to emphasize crystallization procedures over column chromatography where possible, leading to better product isolation and reduced material losses [10] [13]. The development of optimal crystallization conditions for key intermediates has proven particularly beneficial for maintaining product purity and yield [10] [13].

Catalyst selection has been optimized for several key transformations, most notably the final hydrogenation step where rhodium on alumina provides superior consistency compared to palladium on carbon [10] [13]. This improvement ensures reproducible results and eliminates the formation of intractable product mixtures that occasionally plagued earlier synthetic efforts [10] [13].

The successful scale-up to multi-gram quantities, with the production of 0.37 grams of desmethylxestospongin B, represents a significant achievement that enables comprehensive biological evaluation [10] [13]. This quantity is sufficient for extensive pharmacological studies and represents a practical improvement over earlier synthetic efforts that produced only milligram quantities [10] [13].